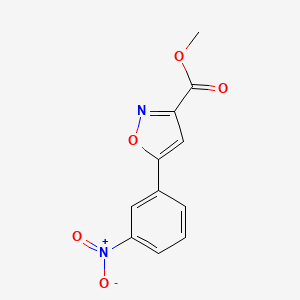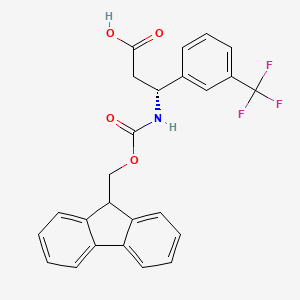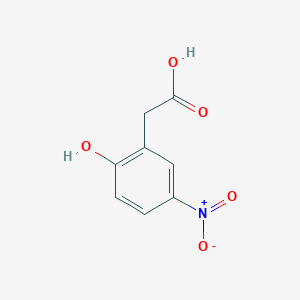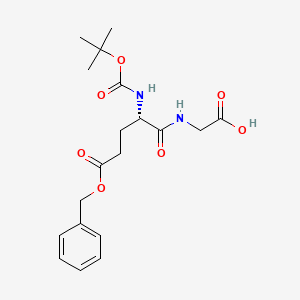
BOC-Glu(OBzl)-Gly-OH
Übersicht
Beschreibung
BOC-Glu(OBzl)-Gly-OH is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
This compound is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues .Molecular Structure Analysis
The molecular formula of this compound is C17H23NO6 . The molecular weight is 337.37 . The SMILES string isCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 . Chemical Reactions Analysis
This compound is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 337.37 , and a melting point of 95-99 °C . It is a white to off-white powder .Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Structural Analysis
BOC-Glu(OBzl)-Gly-OH and its derivatives play a crucial role in peptide synthesis. For instance, it has been used in the synthesis of Nα-Acetyl-methylamides of amino acids, which serve as model compounds for interpreting the 13C-NMR spectra of protected peptides (Schwenzer, Scheller, & Losse, 1979). Similarly, it has been employed in the synthesis of the main encephalitogenic determinant of bovine myelin basic protein, demonstrating its utility in the study of protein structure and function (Pasaribu, 1977).
2. Applications in Biochemical Studies
In biochemical research, this compound has been utilized in various studies. For example, it has been used in the solid-phase synthesis of peptides, which are essential for understanding biochemical processes (Suzuki & Sasaki, 1973). Additionally, its derivatives have been applied in the study of peptide substrates for blood-clotting proteases and trypsin, highlighting its role in understanding enzyme-substrate interactions (Kawabata et al., 1988).
3. Development of Molecularly Imprinted Polymers
This compound has also been utilized in the development of molecularly imprinted polymeric membranes. These membranes are designed for specific molecular recognition, which is a key area of research in materials science and bioengineering (Yoshikawa, Ooi, & Izumi, 2001).
4. Study of Peptide Bond Protection and Modification
In peptide chemistry, the protection and modification of peptide bonds are critical aspects. This compound has been involved in studies exploring novel methods for protecting peptide bonds, which is crucial for advancing the field of peptide synthesis and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).
Wirkmechanismus
Target of Action
BOC-Glu(OBzl)-Gly-OH is a derivative of glutamic acid, which is an important amino acid in the body . The primary targets of this compound are likely to be proteins or enzymes that interact with glutamic acid or its derivatives.
Mode of Action
This compound is used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The compound interacts with its targets by binding to them, which can lead to changes in the target’s function or activity. The exact mode of action depends on the specific target and the context in which the interaction occurs.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
BOC-Glu(OBzl)-Gly-OH, as a glutamic acid derivative, is known to increase the hydrophilicity of polypeptides and plays a significant role in their structure and receptor binding . It is also a substrate for Vitamin K-dependent carboxylation .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Amino acids and their derivatives, including this compound, are known to influence various cellular processes. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
It is known that it is used in peptide synthesis to create unique peptides containing glutamate benzyl ester residues . These peptides may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(17(25)20-11-15(22)23)9-10-16(24)27-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)(H,21,26)(H,22,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGCXFHFKHGAL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



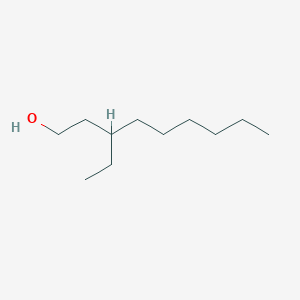
![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)

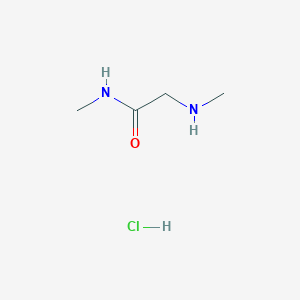
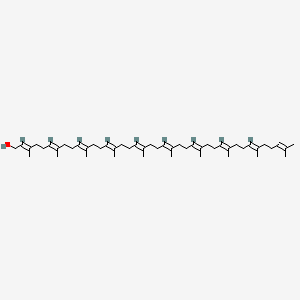
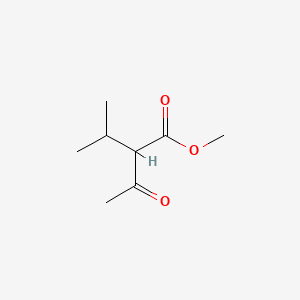
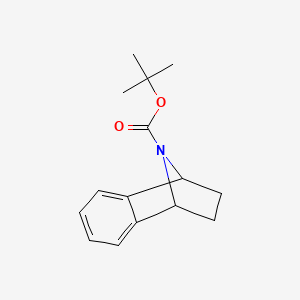
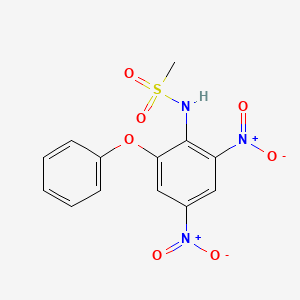
![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)

